2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that features both imidazole and isoindole moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The combination of these two structures in a single molecule imparts unique chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of high-yielding catalysts and reagents to ensure efficiency and cost-effectiveness. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Scientific Research Applications
2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The isoindole moiety can interact with aromatic residues in proteins, affecting their function and stability. These interactions can modulate various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)imidazole: This compound features a hydroxyethyl group attached to the imidazole ring, offering different reactivity and applications.
N-(2-Hydroxyethyl)imidazole: Similar to the above, but with variations in the substitution pattern.
Uniqueness
2-[2-(1H-imidazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both imidazole and isoindole moieties in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these moieties.
Properties
CAS No. |
72459-53-1 |
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Molecular Formula |
C13H11N3O2 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-(2-imidazol-1-ylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O2/c17-12-10-3-1-2-4-11(10)13(18)16(12)8-7-15-6-5-14-9-15/h1-6,9H,7-8H2 |
InChI Key |
BVRXXBNZYYMNMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=CN=C3 |
Purity |
95 |
solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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